Kazinol F
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Kazinol F can be isolated from the root bark of Broussonetia kazinoki. The air-dried root bark is typically extracted with ethanol at room temperature for 24 hours . The extract is then subjected to various chromatographic techniques to isolate this compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through extraction from natural sources, followed by purification using chromatographic methods .
Chemical Reactions Analysis
Types of Reactions
Kazinol F undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into less oxidized forms.
Substitution: Substitution reactions can introduce various functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products Formed
Hydroxylated derivatives: Formed through oxidation.
Reduced forms: Resulting from reduction reactions.
Substituted derivatives: Produced via substitution reactions.
Scientific Research Applications
Kazinol F has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying prenylated aromatic compounds.
Biology: Investigated for its role in inhibiting tyrosinase, an enzyme involved in melanin production.
Medicine: Explored for its anticancer properties and potential as an anti-COVID-19 agent.
Industry: Potential applications in cosmetics for skin-lightening products due to its tyrosinase inhibitory activity .
Mechanism of Action
Kazinol F exerts its effects primarily through the inhibition of tyrosinase, an enzyme responsible for melanin synthesis. By binding to the active site of tyrosinase, this compound prevents the enzyme from catalyzing the oxidation of tyrosine to melanin. This mechanism is particularly relevant in its application as a skin-lightening agent . Additionally, this compound has shown potential in inhibiting the main protease (Mpro) of SARS-CoV-2, making it a promising candidate for anti-COVID-19 drug development .
Comparison with Similar Compounds
Similar Compounds
Comparison
Kazinol F stands out among its similar compounds due to its potent tyrosinase inhibitory activity and its potential as an anti-COVID-19 agent. While Kazinol C and Kazinol E also exhibit biological activities, this compound has shown the most promise in terms of its inhibitory effects on tyrosinase and its potential therapeutic applications .
Biological Activity
Kazinol F is a prenylated polyphenol derived from Broussonetia kazinoki and Broussonetia papyrifera, known for its diverse biological activities, including tyrosinase inhibition, antioxidant effects, and potential anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
This compound is characterized by its prenylated structure, which contributes to its biological activity. The molecular formula is C₁₈H₁₈O₅, with a molecular weight of approximately 318.34 g/mol. Its structure includes multiple hydroxyl groups that are believed to enhance its reactivity and interaction with biological targets.
1. Tyrosinase Inhibition
This compound exhibits potent tyrosinase inhibitory activity, which is crucial for applications in skin-whitening products. In a study evaluating various metabolites from Broussonetia kazinoki, this compound demonstrated an IC₅₀ value ranging from 0.71 to 3.36 µM, indicating strong inhibition of tyrosinase activity compared to other compounds . This property makes it a candidate for cosmetic formulations aimed at reducing melanin production.
Compound | IC₅₀ (µM) | Activity Type |
---|---|---|
This compound | 0.71-3.36 | Tyrosinase Inhibition |
Kazinol C | 17.80-24.22 | Cytotoxicity against melanoma cells |
2. Antioxidant Activity
This compound has shown significant antioxidant properties, which are essential for combating oxidative stress in cells. In cellular assays, it reduced levels of reactive oxygen species (ROS) and enhanced the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase . This suggests potential therapeutic applications in neurodegenerative diseases where oxidative damage is prevalent.
3. Cytotoxic Effects
The cytotoxicity of this compound has been evaluated against various cancer cell lines, including melanoma and bladder cancer cells. While some studies indicated moderate cytotoxic effects (IC₅₀ values around 17.80 to 24.22 µM), others found that this compound did not exhibit significant toxicity at lower concentrations . This duality highlights the need for further investigation into its selective cytotoxic properties.
Microbial Transformation
Recent studies have explored the microbial transformation of this compound using fungi such as Mucor hiemalis. This process resulted in several glucosylated metabolites that exhibited enhanced biological activities compared to the parent compound . Such transformations could lead to the discovery of new derivatives with improved efficacy.
Case Studies
- Skin Whitening Agent : A clinical study involving participants demonstrated that topical formulations containing this compound significantly reduced hyperpigmentation, supporting its use as a skin-whitening agent .
- Neuroprotective Effects : In vitro studies on SH-SY5Y neuronal cells indicated that this compound could mitigate oxidative stress-induced damage, suggesting potential applications in treating neurodegenerative conditions like Alzheimer's disease .
Properties
CAS No. |
104494-35-1 |
---|---|
Molecular Formula |
C25H32O4 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
5-[3-(2,4-dihydroxyphenyl)propyl]-3,4-bis(3-methylbut-2-enyl)benzene-1,2-diol |
InChI |
InChI=1S/C25H32O4/c1-16(2)8-12-21-19(7-5-6-18-10-11-20(26)15-23(18)27)14-24(28)25(29)22(21)13-9-17(3)4/h8-11,14-15,26-29H,5-7,12-13H2,1-4H3 |
InChI Key |
PNQQDEFGJPUAGZ-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=C(C=C1CCCC2=C(C=C(C=C2)O)O)O)O)CC=C(C)C)C |
Canonical SMILES |
CC(=CCC1=C(C(=C(C=C1CCCC2=C(C=C(C=C2)O)O)O)O)CC=C(C)C)C |
Appearance |
Solid powder |
Key on ui other cas no. |
104494-35-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Kazinol F; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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